3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde

Description

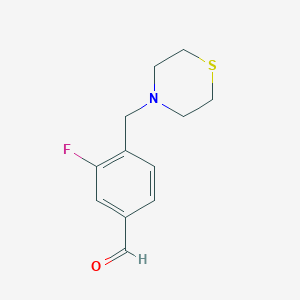

3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a thiomorpholinomethyl substituent at the 4-position. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, distinguishes this compound from morpholine-based analogs.

Properties

IUPAC Name |

3-fluoro-4-(thiomorpholin-4-ylmethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNOS/c13-12-7-10(9-15)1-2-11(12)8-14-3-5-16-6-4-14/h1-2,7,9H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIUCRHJPCXUTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=C(C=C(C=C2)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluorobenzaldehyde with thiomorpholine in the presence of a suitable catalyst and under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of 3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch or continuous reactors, with careful control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Fluoro-4-(thiomorpholinomethyl)benzoic acid.

Reduction: 3-Fluoro-4-(thiomorpholinomethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde depends on its interaction with specific molecular targets. The presence of the fluorine atom and the thiomorpholinomethyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may act by inhibiting or activating specific biochemical pathways, leading to its observed effects in various applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Differences

| Compound Name | Substituent | Heterocycle Type | CAS Number | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| 3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde | -CH₂-thiomorpholine | Thiomorpholine | Not explicitly listed | ~249.3 (calculated) | Sulfur atom enhances lipophilicity |

| 3-Fluoro-4-(morpholinomethyl)benzaldehyde | -CH₂-morpholine | Morpholine | 495404-90-5 | 209.22 | Oxygen atom increases polarity |

| 4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde HCl | -CH₂-thiomorpholine, -OCH₃ | Thiomorpholine | 811842-63-4 | 287.8 | Methoxy group improves solubility |

| 3-Fluoro-4-[(4-methylpiperazino)methyl]benzaldehyde | -CH₂-(4-methylpiperazine) | Piperazine | Not explicitly listed | ~248.3 (calculated) | Basic nitrogen enhances water solubility |

Key Observations :

- Solubility: The hydrochloride salt of 4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde (CAS 811842-63-4) demonstrates how salt formation or polar substituents (e.g., -OCH₃) can enhance aqueous solubility .

- Stereoelectronic Effects : Piperazine and morpholine substituents introduce distinct electronic environments, influencing reactivity in downstream reactions (e.g., nucleophilic additions at the aldehyde group) .

Key Observations :

- Anticancer Potential: Fluorinated benzaldehydes with alkoxy or heterocyclic substituents (e.g., 3-Fluoro-4-(2-methoxyethoxy)-benzaldehyde) have demonstrated cytotoxicity against hepatoma cells, suggesting that this compound may share similar pharmacological profiles .

- Role of Fluorine : The 3-fluoro group enhances metabolic stability and binding affinity in drug candidates by modulating electronic properties and steric interactions .

Chromatographic Behavior

However, bulkier substituents could increase retention times due to hydrophobic interactions.

Biological Activity

3-Fluoro-4-(thiomorpholinomethyl)benzaldehyde is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the findings related to its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzaldehyde moiety substituted with a fluorine atom and a thiomorpholine group. The presence of these functional groups is believed to influence its biological properties significantly.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties, particularly against certain strains of bacteria and fungi.

- Anticancer Potential : Investigations into the compound's anticancer effects have shown promise, particularly in inhibiting cell proliferation in certain cancer cell lines.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on human cell lines, indicating a potential for selective toxicity towards cancerous cells.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The thiomorpholine group may interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways essential for pathogen survival or cancer cell growth.

- Induction of Apoptosis : Studies have suggested that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Cytotoxicity | Selective toxicity towards cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies performed on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's ability to induce apoptosis through ROS generation, making it a candidate for further development as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.